molecular formula C18H18N2O4 B557191 Fmoc-Dap-OH CAS No. 181954-34-7

Fmoc-Dap-OH

Cat. No.: B557191
CAS No.: 181954-34-7
M. Wt: 326.3 g/mol
InChI Key: HDSLKWZYHRLRRL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Dap-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Fluorenylmethyloxycarbonyl-Diaminopropionic Acid (Fmoc-Dap-OH) is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the peptide chain. These amine groups play a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins.

Mode of Action

The mode of action of this compound involves the protection of amine groups during peptide synthesis. The fluorenylmethyloxycarbonyl group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. Specifically, the use of this compound allows for the selective formation of peptide bonds without interference from other reactive groups present in the peptide chain . This selective reactivity is crucial for the synthesis of complex peptides and proteins.

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure. By protecting amine groups during synthesis, this compound allows for the selective formation of peptide bonds, enabling the creation of complex peptides and proteins .

Action Environment

The action of this compound is influenced by the conditions of the reaction environment. For instance, the removal of the Fmoc group is facilitated by basic conditions . Additionally, the stability of this compound can be affected by factors such as temperature and pH. It is typically stored at temperatures between 2-8°C .

Properties

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSLKWZYHRLRRL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Fmoc-Dap-OH, and why is it used in peptide synthesis?

A1: this compound stands for N-(9-Fluorenylmethoxycarbonyl)-2,3-diaminopropionic acid. It is a protected form of the amino acid 2,3-diaminopropionic acid (Dap).

Q2: The research paper mentions the synthesis of "Fmoc-Dap(Ivdde)-OH". What does this signify and how does it relate to this compound?

A2: The paper describes the synthesis of Fmoc-Dap(Ivdde)-OH, which is a derivative of this compound. In this derivative, the side chain amino group of Dap is further protected with the Ivdde group (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl). This additional protection is strategically employed to enable selective reactions at other sites of the molecule during peptide synthesis [].

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